molecular formula C9H8N2O B8797775 6-(Furan-3-yl)pyridin-2-amine

6-(Furan-3-yl)pyridin-2-amine

Cat. No.: B8797775
M. Wt: 160.17 g/mol
InChI Key: WSIWFNXYWQANLD-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a furan-3-yl moiety at the 6-position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.18 g/mol. While the provided evidence lacks explicit synthesis protocols for this compound, analogous pyridinamine derivatives (e.g., Schiff bases in ) are typically synthesized via condensation or nucleophilic aromatic substitution reactions .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-(furan-3-yl)pyridin-2-amine

InChI

InChI=1S/C9H8N2O/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H,(H2,10,11)

InChI Key

WSIWFNXYWQANLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 6-(Furan-3-yl)pyridin-2-amine lies in its furan substituent, which distinguishes it from other pyridinamine derivatives. Below is a comparative analysis of key structural attributes:

Compound Molecular Formula Substituents Key Structural Differences
This compound C₉H₈N₂O 2-amino, 6-(furan-3-yl) Furan ring (electron-rich, planar)
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine C₁₁H₈ClF₂N₂ 2-amino, 3-fluoro, 6-chloro, N-(4-fluorophenyl) Halogen substituents (electron-withdrawing)
N-(2-hydroxylbenzylidene)pyridin-2-amine C₁₂H₁₀N₂O Schiff base (imine linkage to salicylaldehyde) Conjugated system enhancing UV absorption
6-(Perfluoroethyl)pyridin-3-amine C₇H₅F₅N₂ 3-amino, 6-(1,1,2,2,2-pentafluoroethyl) Perfluoroalkyl group (highly hydrophobic)

Physicochemical Properties

  • Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values due to electron-withdrawing groups, whereas the furan-containing compound may have moderate lipophilicity.
  • Thermal Stability : Fluorinated pyridinamines (e.g., ) generally display higher melting points owing to strong intermolecular interactions (e.g., C–F···H–N).

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